molecular formula C8H11N5O3 B001169 Acyclovir CAS No. 59277-89-3

Acyclovir

Cat. No. B001169
CAS RN: 59277-89-3
M. Wt: 225.2 g/mol
InChI Key: MKUXAQIIEYXACX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acyclovir involves several key steps, starting from basic nucleoside analogues to the final acyclovir molecule. For instance, a method was reported for synthesizing a β-cyclodextrin conjugate for sustained release of Acyclovir, where the drug was linked to β-cyclodextrin through a succinic spacer, showing the release of both free Acy and Acy succinate under various conditions (Pedotti et al., 2015). Another approach involved the synthesis of acyclovir-5'-(phenyl methoxy alaninyl) phosphate as a membrane-soluble nucleotide prodrug, highlighting the innovative strategies in prodrug design to enhance drug properties (Mcguigan et al., 2000).

Scientific Research Applications

  • HIV and HSV Coinfection Treatment : Acyclovir is effective in treating patients coinfected with Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). It alters the disease course and reduces HIV viral load, suggesting its potential use in developing new HIV treatments (McMahon et al., 2008).

  • Discovery of Oral Prodrugs and Selective Inhibitors : Its novel mode of action led to the discovery of oral prodrugs and highly selective inhibitors for herpes viruses, including the varicella-zoster virus (Darby, 1993).

  • Effective Against Herpes Simplex and Varicella-Zoster : Acyclovir is a safe and effective agent for the therapy of herpes simplex and varicella-zoster infections, specifically inhibiting viral DNA replication (Dorsky & Crumpacker, 1987).

  • Radiosensitivity of Tumors : It enhances the radiosensitivity of tumors, potentially offering clinical potential when combined with radiotherapy (Sougawa et al., 1986).

  • Herpesvirus Infections in Cancer Patients : Acyclovir is highly active against herpesvirus infections in cancer patients, especially when administered early (Selby et al., 1979).

  • Selective Inhibitor of Herpesvirus DNA Polymerase : It acts as a specific inhibitor of herpesvirus DNA polymerase and shows good in vitro activity against herpes simplex and varicella-zoster viruses (Gnann, Barton, & Whitley, 1983).

  • Activity Against Various Herpesviruses : Acyclovir has activity against herpes simplex virus types I and II, varicella-zoster, Epstein-Barr, cytomegalovirus, and herpes B viruses (Brigden et al., 1981).

  • Treatment of Herpes Simplex and Varicella-Zoster Virus Infections : It is used as a selective therapeutic agent for these infections, with a low prevalence of resistance in immunocompetent individuals (de Miranda & Good, 1992).

  • Virucidal Drug Approved by the FDA : Acyclovir is approved for the treatment of herpes simplex virus (HSV), with activity against four major herpes-group viruses (Dry, 1981).

  • Phenotypic Testing of Acyclovir Susceptibility : Real-time cell analysis is an objective and reliable method for testing acyclovir susceptibility in HSV clinical isolates (Caliaro et al., 2020).

  • Resistance Mechanisms : Mutations in the TK gene may confer resistance to acyclovir, particularly in treating herpes simplex virus infections (Darby, Field, & Salisbury, 1981).

  • Safety and Effectiveness in Immunocompromised Patients : It is a safe and effective treatment for herpes simplex virus infections in both normal and immunocompromised patients (Collins & Ellis, 1993).

  • Superiority in Treating Herpes Simplex Virus Type 1 : Compared to three Interferon drugs, acyclovir and Ribavirin are more effective in treating HSV-1 (Ding et al., 2013).

  • Topical Formulation Improvement : Combinations with Pluronic® F127, α - and β-Cyclodextrins enhance solubilization and controlled release in acyclovir's topical formulations (Di Donato et al., 2020).

  • Environmental Concerns : The removal of acyclovir from water using chemical, biological, and hybrid techniques is vital due to its ecotoxicological effects (Gupta, Vyas, & Gupta, 2021).

  • Resistance in Immunocompromised Patients : Resistance to acyclovir has been observed in immunocompromised patients with HSV-1 and HSV-2 infections (Kost et al., 1993).

  • Prevalence in Immunocompromised Patients : Acyclovir-resistant HSV infections occur in about 7% of immunocompromised patients, emphasizing the need for drug susceptibility monitoring (Stranska et al., 2005).

properties

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
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InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
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InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C8H11N5O3
Record name aciclovir
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DSSTOX Substance ID

DTXSID1022556
Record name Acyclovir
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Molecular Weight

225.20 g/mol
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Physical Description

Solid
Record name Aciclovir
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Solubility

1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L
Record name Acyclovir
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Mechanism of Action

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it., Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA., Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase., The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug.
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Product Name

Acyclovir

Color/Form

Crystals from methanol, Crystals from ethanol, White, crystalline powder

CAS RN

59277-89-3
Record name Acyclovir
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Melting Point

256.5-257 °C, MP: Decomposes, 256.5 - 257 °C
Record name Acyclovir
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158,000
Citations
RJ Whitley, JW Gnann Jr - New England Journal of Medicine, 1992 - Mass Medical Soc
… of acyclovir, a selective and specific inhibitor of herpesvirus replication, appeared in the literature a decade ago. Acyclovir … of the indications as well as the limitations of acyclovir therapy. …
Number of citations: 491 www.nejm.org
GB Elion - The American journal of medicine, 1982 - Elsevier
… acyclovir to a monophosphate; this capability is essentially absent in uninfected cells. The acyclovir monophosphate (acyclo-GMP) is subsequently converted to acyclovir triphosphate (…
Number of citations: 459 www.sciencedirect.com
GB Elion - Journal of Antimicrobial Chemotherapy, 1983 - academic.oup.com
… Normal cellular enzymes do not phosphorylate acyclovir to any significant degree. Acyclovir … The relationship between the amount of acyclovir triphosphate formed and its inhibition …
Number of citations: 257 academic.oup.com
DH King - Journal of the American Academy of dermatology, 1988 - Elsevier
… Acyclovir is an antiviral agent only after it is phosphorylated in infected cells by a viral-induced thymidine kinase. Acyclovir … Acyclovir triphosphate inactivates viral deoxyribonucleic acid …
Number of citations: 102 www.sciencedirect.com
SE Straus, JK Dale, M Tobi, T Lawley… - … England Journal of …, 1988 - Mass Medical Soc
… with acyclovir therapy and with placebo (11 and 10, respectively). Neither acyclovir treatment … We conclude that acyclovir, as used in this study, does not ameliorate the chronic fatigue …
Number of citations: 292 www.nejm.org
JJ O'Brien, DM Campoli-Richards - Drugs, 1989 - Springer
… of acyclovir in the general population, due to the theoretical risk of the emergence of viral strains resistant to acyclovir … Intravenous acyclovir is the treatment of choice in biopsy-proven …
Number of citations: 479 link.springer.com
JW Gnann Jr, NH Barton… - … : The Journal of Human …, 1983 - Wiley Online Library
Acyclovir is a new antiviral drug that acts as a specific … Acyclovir kinetics are described by a two‐compartment open … animals and humans have shown acyclovir to be very well tolerated. …
…, T Spaulding for The Acyclovir Cream Study … - Antimicrobial agents …, 2002 - Am Soc Microbiol
Acyclovir cream has been available for the treatment of herpes labialis in numerous countries outside the United States for over a decade. Evidence for its efficacy comes from a few …
Number of citations: 178 journals.asm.org
OL Laskin - Archives of internal medicine, 1984 - jamanetwork.com
… of acyclovir Is via the kidney by glomerular filtration and renal tubular secretion. In immunocompromised patients, acyclovir … In nonimmunocompromised patients, acyclovir is …
Number of citations: 121 jamanetwork.com
DM Richards, AA Carmine, RN Brogden, RC Heel… - Drugs, 1983 - Springer
… , acyclovir is active against some members of the herpesvirus group of DNA viruses. The efficacy of topical acyclovir has … Acyclovir ointment demonstrated little benefit in recurrent genital …
Number of citations: 141 link.springer.com

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